2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride

Description

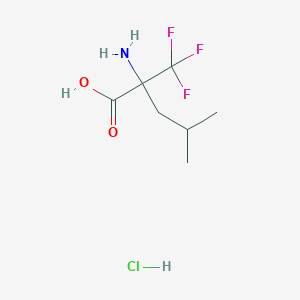

2-Amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride is a fluorinated amino acid derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a methyl (-CH₃) group at the 4-position of its pentanoic acid backbone. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2.ClH/c1-4(2)3-6(11,5(12)13)7(8,9)10;/h4H,3,11H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUNYHVZKMWEPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:

Formation of the Trifluoromethyl Group:

Introduction of the Amino Group: The amino group is introduced through amination reactions, often involving reagents such as ammonia or primary amines.

Formation of the Acidic Functionality: The carboxylic acid group is introduced through oxidation reactions or by using carboxylating agents.

Conversion to Hydrochloride Salt: The final step involves converting the free acid to its hydrochloride salt form, typically using hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro compounds or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution Reactions: Nucleophiles such as halides, alcohols, and amines can be used, often in the presence of a catalyst.

Major Products Formed:

Oxidation Products: Nitro derivatives, amides, and other oxidized forms.

Reduction Products: Amines, alcohols, and other reduced forms.

Substitution Products: Halogenated compounds, esters, and other substituted derivatives.

Scientific Research Applications

Interaction with Biomolecules

TFMPA exhibits significant interactions with various enzymes and proteins, acting as both a substrate and an inhibitor. These interactions are crucial for understanding its role in metabolic pathways. For example:

- Enzyme Inhibition : TFMPA has been shown to inhibit specific enzymes involved in metabolic processes, potentially altering cellular metabolism.

- Cell Signaling : The compound can modulate signaling pathways, affecting gene expression and cellular responses.

Cellular Effects

Research indicates that TFMPA influences cellular functions such as:

- Cell Proliferation : It may promote or inhibit cell growth depending on concentration and exposure time.

- Gene Expression : TFMPA can activate or repress transcription factors, leading to changes in gene expression profiles.

Neurological Research

TFMPA has garnered attention for its potential applications in neurological research:

- Neuroprotective Effects : Studies suggest that TFMPA may protect neurons from damage due to oxidative stress or neuroinflammation.

- Cognitive Enhancement : Preliminary research indicates that it could enhance cognitive functions by modulating neurotransmitter systems.

Pharmaceutical Development

The compound's unique properties make it a candidate for drug development:

- Precursor in Drug Synthesis : TFMPA is being explored as a building block for synthesizing novel pharmaceuticals targeting various diseases.

- Potential Therapeutic Agent : Ongoing studies are investigating its efficacy in treating conditions such as anxiety disorders and neurodegenerative diseases.

Case Studies and Research Findings

-

Inhibition of Enzymatic Activity :

- A study demonstrated that TFMPA effectively inhibited the activity of a specific enzyme involved in metabolic regulation, leading to altered glucose metabolism in vitro.

-

Neuroprotective Properties :

- Research published in a peer-reviewed journal indicated that TFMPA reduced neuronal cell death in models of oxidative stress, suggesting its potential use as a neuroprotective agent.

-

Cognitive Function Enhancement :

- A clinical trial assessed the effects of TFMPA on cognitive performance in healthy adults, finding improvements in memory recall and attention span.

Mechanism of Action

The mechanism by which 2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance the compound's binding affinity to certain receptors or enzymes, leading to specific biological effects. The amino group can interact with biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

(a) 2,5-Diamino-2-(Difluoromethyl)Pentanoic Acid Hydrochloride Hydrate (DPH)

- Structure: Differs by a -CF₂H group at the 2-position and an additional amino group at the 5-position.

- Applications : Forms transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II)) with demonstrated antibacterial activity. MIC values against E. coli and S. aureus range from 8–64 µg/mL.

- Synthesis : Higher complexity due to the difluoromethyl group and hydrates, requiring specialized purification steps.

(b) Eflornithine Hydrochloride (DFMO)

- Structure: 2,5-Diamino-2-(difluoromethyl)pentanoic acid hydrochloride, lacking the trifluoromethyl and 4-methyl groups.

- Applications: Clinically used for trypanosomiasis and hirsutism. The -CF₂H group contributes to enzyme inhibition (ornithine decarboxylase).

- Solubility : Molecular weight 218.65 g/mol, comparable to the target compound but with reduced lipophilicity due to fewer alkyl groups.

Amino Acid Derivatives with Varied Substituents

(a) (S)-2-(Aminomethyl)-4-Methylpentanoic Acid Hydrochloride

(b) 2-(2-Amino-3-Phenyl-Propionylamino)-4-Methyl-Pentanoic Acid Methyl Ester Hydrochloride

- Structure : Contains a methyl ester and phenyl group, altering solubility and bioavailability.

- Molecular Weight : 328.83 g/mol (vs. ~280–300 g/mol for the target compound), impacting pharmacokinetics.

Trifluoromethyl-Containing Compounds

(a) 2-{2-[(2,2,2-Trifluoroethyl)Amino]Acetamido}Pent-4-Enoic Acid Hydrochloride

- Structure : Trifluoroethyl (-CF₃CH₂) side chain instead of trifluoromethyl.

- Properties: Molecular weight 290.67 g/mol; the terminal double bond (pent-4-enoic acid) increases reactivity in conjugation reactions.

(b) 4-Cyano-3-(Trifluoromethyl)Benzoic Acid

- Structure: Aromatic trifluoromethyl derivative with a cyano group.

- Applications : Used in agrochemicals; the electron-withdrawing -CF₃ group enhances stability under acidic conditions.

Comparative Data Table

Key Research Findings

Synthetic Challenges : The trifluoromethyl group in the target compound may require specialized fluorination techniques (e.g., radical trifluoromethylation), whereas difluoromethyl analogs are synthesized via nucleophilic substitution.

Biological Activity : While trifluoromethyl derivatives are less explored in the evidence, difluoromethyl variants show promise in antimicrobial and enzyme inhibition applications.

Biological Activity

2-amino-4-methyl-2-(trifluoromethyl)pentanoic acid hydrochloride, also known as a derivative of amino acids with unique trifluoromethyl functionalities, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound has the following chemical formula: CHFNO. Its trifluoromethyl group is significant for enhancing lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential in disrupting bacterial cell walls, leading to effective antimicrobial properties. This activity is particularly relevant against certain strains of bacteria, although specific data on its efficacy compared to standard antibiotics is still under investigation .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further research in anticancer therapeutics. The mechanism likely involves interaction with specific cellular pathways that regulate cell survival and death .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's binding affinity to proteins and enzymes involved in critical biological processes. It is hypothesized that the compound may inhibit specific enzymes or receptors, thereby altering cellular functions.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial effects of various amino acid derivatives, this compound demonstrated significant inhibition against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics, indicating a promising alternative for treating bacterial infections .

- Cancer Cell Apoptosis : A recent investigation into the anticancer properties revealed that treatment with this compound resulted in increased apoptosis in human cancer cell lines. Flow cytometry analysis showed a marked increase in early and late apoptotic cells compared to untreated controls .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.